molecular formula C12H18N2S B12107508 N-[1-(Pyridin-3-yl)ethyl]thian-4-amine

N-[1-(Pyridin-3-yl)ethyl]thian-4-amine

Cat. No.: B12107508
M. Wt: 222.35 g/mol
InChI Key: OJSOUSMULIEWKK-UHFFFAOYSA-N
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Description

N-[1-(Pyridin-3-yl)ethyl]thian-4-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring attached to an ethyl group, which is further connected to a thian-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Pyridin-3-yl)ethyl]thian-4-amine can be achieved through several methods. One common approach involves the reaction of 3-pyridyl ethyl bromide with thian-4-amine under basic conditions. The reaction typically takes place in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Pyridin-3-yl)ethyl]thian-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the thian-4-amine moiety can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in dry ether or tetrahydrofuran.

    Substitution: Various nucleophiles like amines, thiols, or halides; often in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(Pyridin-3-yl)ethyl]thian-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-[1-(Pyridin-3-yl)ethyl]thian-4-amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the thian-4-amine moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the position of the substituent and the nature of the amide linkage.

    3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but are fused with an imidazole ring and contain a bromine atom.

Uniqueness

N-[1-(Pyridin-3-yl)ethyl]thian-4-amine is unique due to its specific combination of the pyridine ring and thian-4-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

N-(1-pyridin-3-ylethyl)thian-4-amine

InChI

InChI=1S/C12H18N2S/c1-10(11-3-2-6-13-9-11)14-12-4-7-15-8-5-12/h2-3,6,9-10,12,14H,4-5,7-8H2,1H3

InChI Key

OJSOUSMULIEWKK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NC2CCSCC2

Origin of Product

United States

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